cis-2-Iodocyclopropanecarboxylic acid

Description

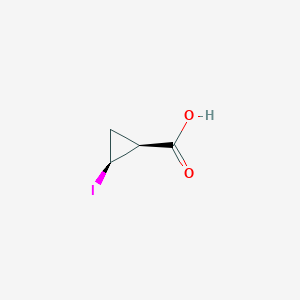

cis-2-Iodocyclopropanecarboxylic acid (CAS: 122676-92-0) is a cyclopropane derivative featuring an iodine atom at the 2-position and a carboxylic acid group in the cis configuration. Its molecular formula is C₄H₅IO₂, with a molecular weight of 211.99 g/mol . Key properties include a melting point of 74°C, predicted boiling point of 293.9±33.0°C, and density of 2.30±0.1 g/cm³ . The compound’s stereochemistry is confirmed by its SMILES notation: I[C@@]1([H])C([H])([H])[C@@]1([H])C(=O)O[H] , which highlights the cis arrangement of the iodine and carboxylic acid substituents.

This compound is primarily used in research settings, particularly in organic synthesis and medicinal chemistry, where its strained cyclopropane ring and iodine substituent enable unique reactivity patterns .

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDDIEQQVGNSGM-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-Aminocyclopropanecarboxylic Acid (CAS: 22059-21-8)

- Structural Differences: Replaces iodine with an amino group (-NH₂).

- Properties: Molecular weight = 101.1 g/mol (lower due to absence of iodine). Higher polarity from the amino group increases solubility in polar solvents.

- Applications: Used as a non-proteinogenic amino acid in biochemical studies, particularly for probing enzyme mechanisms .

- Key Contrast: The amino group enables hydrogen bonding, unlike the iodine in the target compound, which contributes to steric bulk and polarizability .

1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS: 88950-64-5)

- Structural Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group.

- Properties: Molecular weight = 201.22 g/mol, similar to the target compound. The Boc group enhances stability and reduces reactivity of the amino group.

- Applications : Widely used in peptide synthesis to protect amine functionalities during coupling reactions .

- Key Contrast : The Boc group introduces steric hindrance, whereas the iodine in cis-2-iodocyclopropanecarboxylic acid may participate in halogen-bonding or act as a leaving group in substitution reactions .

Iodocyclopropane (CAS: 19451-11-7)

- Structural Differences : Lacks the carboxylic acid group.

- Properties : Molecular formula = C₃H₅I , molecular weight = 167.98 g/mol . Simpler structure with lower density (~1.6 g/cm³ ) compared to the target compound.

- Applications : Used as a halogenated building block in organic synthesis.

- Key Contrast : The absence of a carboxylic acid group reduces acidity and hydrogen-bonding capacity, making iodocyclopropane less reactive in aqueous environments .

Benzilic Acid (CAS: 76-93-7)

- Structural Differences : Contains two phenyl groups and a hydroxyl group instead of iodine and cyclopropane.

- Properties : Molecular weight = 228.24 g/mol , higher melting point (~150°C ).

- Applications : Intermediate in the synthesis of pharmaceuticals and dyes.

- Key Contrast : The hydroxyl and phenyl groups enhance aromatic interactions, whereas the cyclopropane ring in the target compound introduces ring strain and unique reactivity .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 122676-92-0 | C₄H₅IO₂ | 211.99 | 74 | Iodine, Carboxylic acid |

| 1-Aminocyclopropanecarboxylic acid | 22059-21-8 | C₄H₇NO₂ | 101.1 | ~200 (decomposes) | Amino, Carboxylic acid |

| 1-(Boc-Amino)cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.22 | ~120 | Boc-protected amino, Carboxylic acid |

| Iodocyclopropane | 19451-11-7 | C₃H₅I | 167.98 | N/A | Iodine |

| Benzilic Acid | 76-93-7 | C₁₄H₁₂O₃ | 228.24 | ~150 | Hydroxyl, Phenyl |

Q & A

Q. How should clustered data from repeated measurements in stability studies be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.